Iboxamycin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

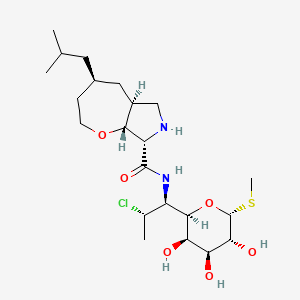

Molekularformel |

C22H39ClN2O6S |

|---|---|

Molekulargewicht |

495.1 g/mol |

IUPAC-Name |

(4S,5aS,8S,8aR)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide |

InChI |

InChI=1S/C22H39ClN2O6S/c1-10(2)7-12-5-6-30-19-13(8-12)9-24-15(19)21(29)25-14(11(3)23)20-17(27)16(26)18(28)22(31-20)32-4/h10-20,22,24,26-28H,5-9H2,1-4H3,(H,25,29)/t11-,12-,13-,14+,15-,16-,17+,18+,19+,20+,22+/m0/s1 |

InChI-Schlüssel |

JPCLUJPDWMBCAA-SUTQZAMLSA-N |

Isomerische SMILES |

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2[C@H]3[C@@H](C[C@@H](CCO3)CC(C)C)CN2)Cl |

Kanonische SMILES |

CC(C)CC1CCOC2C(C1)CNC2C(=O)NC(C3C(C(C(C(O3)SC)O)O)O)C(C)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Iboxamycin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel, synthetically-derived lincosamide antibiotic that has demonstrated significant promise in combating multidrug-resistant bacteria.[1][2][3] Developed in the laboratory of Andrew G. Myers at Harvard University, this compound represents a significant advancement in the lincosamide class, which has not seen a new clinical candidate in over five decades.[1] This technical guide provides an in-depth overview of the discovery, total synthesis, and mechanism of action of this compound, tailored for an audience of researchers and drug development professionals.

Discovery of this compound

The discovery of this compound was not a serendipitous event but the result of a systematic and ambitious program aimed at creating a large library of synthetic lincosamide analogs.[1] The project was initiated by Dr. Matthew Mitcheltree, who developed new chemical methodologies for the construction of novel lincosamides with modified aminooctose subunits and bicyclic scaffolds to replace the native 4'-n-propyl hygric acid residue of lincomycin (B1675468) and clindamycin (B1669177).[1]

This foundational work was expanded upon by Drs. Katherine Silvestre and Ioana Moga, leading to a library of over 500 synthetic lincosamides, with a remarkable 80% showing antibacterial activity.[1] It was Dr. Katherine Silvestre who discovered the molecule that would be named this compound.[1] The initial synthetic route was designed as a "discovery engine," prioritizing the exploration of chemical diversity over synthetic efficiency, and it provided sufficient material (~50 mg) for initial minimum inhibitory concentration (MIC) assays against a variety of bacterial strains.[1]

Total Synthesis of this compound

The initial discovery route, while successful for generating a diverse library of analogs, was too lengthy and laborious for producing the gram-scale quantities of this compound required for in vivo studies in animal models.[1] This necessitated the development of an entirely new, convergent, and stereoselective synthetic pathway.[1][4]

The improved gram-scale synthesis proceeds in 15 steps with an overall yield of 6.7% from commercially available starting materials.[1] Key features of this optimized route include:

-

A highly diastereoselective alkylation of a pseudoephenamine amide.[1][5]

-

A convergent sp³–sp² Negishi coupling to form a key carbon-carbon bond.[1][6][7]

-

An intramolecular hydrosilylation–oxidation sequence to establish the critical ring-fusion stereocenters of the bicyclic scaffold.[1][4][6]

-

A one-pot transacetalization–reduction reaction to construct the oxepane (B1206615) ring.[1][5]

The component-based nature of this synthetic route makes it amenable to the facile substitution of fragments, allowing for the generation of a wide array of additional analogs for structure-activity relationship studies.[1]

Key Experimental Protocols

General Procedure for Negishi Coupling: To a solution of the vinyl triflate in a mixture of benzene (B151609) and DMF were added PdCl₂(dppf)•CH₂Cl₂ and LiCl. A solution of the organozinc reagent in DMF was then added, and the reaction mixture was heated. After cooling, the reaction was quenched and worked up to yield the coupled product.[1][7]

General Procedure for Intramolecular Hydrosilylation and Tamao–Fleming Oxidation: The homoallylic alcohol was treated with a silylating agent and a platinum catalyst in THF. The resulting siloxane was then subjected to oxidation using hydrogen peroxide, potassium bicarbonate, and potassium fluoride (B91410) in a mixture of THF and methanol (B129727) to afford the diol.[1][7]

General Procedure for Oxepane Ring Formation: A solution of the diol in a mixture of CH₂Cl₂ and HFIP containing PTSA and molecular sieves was stirred before the addition of a reducing agent such as triethylsilane. The reaction was then quenched and purified to yield the oxepane.[1]

Mechanism of Action

This compound, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis.[8][9] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, near the peptidyl transferase center (PTC).[1][8][10] This binding event sterically hinders the accommodation of aminoacyl-tRNAs at the A-site, thereby preventing peptide bond formation and elongating the polypeptide chain.[8]

A key feature of this compound is its ability to overcome common mechanisms of resistance that render other lincosamides ineffective.[2][11] The most prevalent form of resistance to lincosamides involves the methylation of a specific adenine (B156593) residue (A2503 in E. coli) in the 23S rRNA by Erm methyltransferases.[11][12] This methylation prevents the binding of traditional lincosamides.

Structural studies have revealed that this compound can still bind effectively to the methylated ribosome.[2][11] In a remarkable and unexpected finding, the binding of this compound induces a conformational change in the ribosome, causing the methylated nucleotide to move out of the way, allowing both the drug and the modification to coexist within the binding pocket.[2][11][12] This unique mechanism of action allows this compound to evade this widespread resistance mechanism.

Ribosome Binding and In Vitro Activity

The enhanced binding affinity of this compound for the bacterial ribosome is a key contributor to its potent antibacterial activity.[13][14] A radiolabeling method was developed to tritiate this compound, enabling the direct measurement of its ribosomal binding affinity.[14] These studies revealed that this compound binds to E. coli ribosomes with an apparent inhibition constant (Ki, app) of 41 ± 30 nM, which is approximately 70-fold tighter than clindamycin (Ki, app = 2.7 ± 1.1 µM).[14]

Antibacterial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[2][3][15] It is potent against ESKAPE pathogens and strains expressing Erm and Cfr ribosomal RNA methyltransferases, which confer resistance to multiple classes of ribosome-targeting antibiotics.[15]

Table 1: In Vitro Activity of this compound and Comparator Lincosamides

| Organism | Resistance Mechanism | This compound MIC (mg/L) | Clindamycin MIC (mg/L) |

| S. aureus (MRSA, CC8) | - | 0.06 (MIC₅₀) | >16 (MIC₉₀) |

| S. aureus (MRSA, CC5) | - | 0.06 (MIC₅₀) | >16 (MIC₉₀) |

| S. aureus (MRSA, erm+) | Erm Methyltransferase | 2 (MIC₉₀) | >16 (MIC₉₀) |

| L. monocytogenes | VgaL/Lmo0919 ABCF ATPase | Highly Active | Resistant |

| E. faecalis | LsaA ABCF ATPase | 8-fold protective effect | Potent resistance |

| B. subtilis | VmlR ABCF ATPase | 33-fold protective effect | - |

Data compiled from multiple sources.[16][17][18]

In murine infection models, this compound has demonstrated efficacy against both Gram-positive and Gram-negative pathogens.[2][5][6] It is orally bioavailable and has shown a favorable safety profile in these preclinical studies.[15]

Conclusion

This compound is a testament to the power of chemical synthesis to address the growing threat of antimicrobial resistance. Its rational design, enabled by a component-based synthetic platform, has led to a molecule with potent broad-spectrum activity and the ability to overcome key mechanisms of resistance. The in-depth understanding of its synthesis and mechanism of action provides a solid foundation for its further development as a next-generation antibiotic. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this critical area of medicine.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. New ribosome-targeting antibiotic acts against drug-resistant bacteria | UIC today [today.uic.edu]

- 3. This compound (IBX): a Synthetic Broad-Spectrum Antibiotic to address Anti-Microbial Resistance (AMR) | Scientific European [scientificeuropean.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Practical Gram-Scale Synthesis of this compound, a Potent Antibiotic Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Lincosamides - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aps.anl.gov [aps.anl.gov]

- 12. New Ribosome-Targeting Antibiotic Acts against Drug-Resistant Bacteria | Lab Manager [labmanager.com]

- 13. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A method for tritiation of this compound permits measurement of its ribosomal binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Synthetic lincosamides this compound and cresomycin are active against ocular multidrug-resistant methicillin-resistant Staphylococcus aureus carrying erm genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic oxepanoprolinamide this compound is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic oxepanoprolinamide this compound is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Iboxamycin chemical structure and properties

An In-depth Technical Guide to Iboxamycin

Introduction

This compound is a novel, fully synthetic lincosamide antibiotic engineered to combat multidrug-resistant (MDR) bacteria. As a next-generation antibiotic candidate, it demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[1] Developed through structure-based design, this compound features a unique, fused bicyclic oxepanoprolinamide aminoacyl scaffold, which enhances its potency and enables it to overcome common resistance mechanisms that render older lincosamides ineffective.[1][2][3] It acts as a bacteriostatic agent by inhibiting bacterial protein synthesis.[1][2] Pre-clinical studies have shown it to be a promising candidate, effective against a wide range of pathogenic bacteria, including notorious ESKAPE pathogens and strains expressing Erm and Cfr ribosomal RNA methyltransferases.[1][4]

Chemical Structure and Properties

This compound is distinguished by its synthetic bicyclic amino acid residue, a significant modification from the 4'-n-propyl hygric acid residue found in lincomycin (B1675468) and clindamycin.[5] This structural innovation is key to its enhanced antibacterial properties. The definitive structure, including all stereochemistry, was confirmed by single-crystal X-ray analysis.[5]

Caption: 2D representation of this compound's chemical structure.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₉ClN₂O₆S | [6] |

| CAS Registry Number | 2640000-92-4 | [6] |

| Appearance | White powder / Fine white needles | [5] |

| Melting Point | 205–206 °C | [5] |

Mechanism of Action

This compound, like other lincosamide antibiotics, functions by inhibiting bacterial protein synthesis.[3] Its primary target is the 50S subunit of the bacterial ribosome.[6] By binding to the 23S ribosomal RNA component near the peptidyl transferase center (PTC), it obstructs the formation of peptide bonds, a critical step in protein elongation. This interference leads to the cessation of protein production, resulting in a bacteriostatic effect.[2][3]

A key advantage of this compound is its ability to overcome resistance mechanisms that affect other ribosome-targeting antibiotics. It shows efficacy against strains expressing Erm and Cfr, which are ribosomal RNA methyltransferase enzymes.[4] These enzymes modify the ribosome, reducing the binding affinity of many antibiotics. This compound's unique structure allows it to bind effectively even to these modified ribosomes, restoring antibacterial activity.[2]

Caption: Mechanism of action pathway for this compound.

Chemical Synthesis

The development of a practical, gram-scale synthesis for this compound was a crucial step in enabling its advanced preclinical evaluation, including in vivo studies in animal infection models.[5][7] The synthesis is noted for its efficiency and the implementation of several key chemical transformations.[5][8]

A high-level overview of the synthetic workflow involves a convergent approach. Notable features include a highly diastereoselective alkylation of a pseudoephenamine amide, the creation of the bicyclic scaffold's ring-fusion stereocenters via an intramolecular hydrosilylation–oxidation sequence, a convergent sp3–sp2 Negishi coupling, and the formation of the oxepane (B1206615) ring using a one-pot transacetalization–reduction reaction.[5][9] The final step to yield this compound involves the deprotection of an N-benzyloxycarbonyl group, followed by purification.[5]

Caption: High-level workflow for the chemical synthesis of this compound.

Biological Activity

This compound exhibits potent activity against a wide array of bacteria, including multidrug-resistant strains. Its efficacy is often superior to that of clindamycin, particularly against resistant phenotypes. It also demonstrates a pronounced post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the antibiotic has been removed, a valuable pharmacokinetic property.[2]

Table of Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain / Phenotype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Ocular Methicillin-Resistant S. aureus (MRSA) | 0.06 | 2 | [6][10] |

| Ocular MRSA with erm genes | - | 2 | [6][10] |

| S. aureus with cfr gene | - | 2-8 (µg/mL) | [3] |

Experimental Protocols

1. Gram-Scale Synthesis: Final Deprotection and Purification

This protocol outlines the final step in the synthesis of this compound from its N-benzyloxycarbonyl-protected precursor.[5]

-

Deprotection: The N-benzyloxycarbonyl protected intermediate is dissolved in tetrahydrofuran (B95107) (THF). A full equivalent of 10% palladium on carbon is added to the solution. The reaction mixture is stirred under an atmosphere of dihydrogen (1 atm) at 23 °C for approximately 5 hours.

-

Workup and Purification: Following the reaction, the catalyst is removed by filtration. The filtrate is concentrated to yield the crude product.

-

Chromatography: The crude material is purified by flash-column chromatography using an eluent containing 1% ammonium (B1175870) hydroxide (B78521) to afford the pure, free-base form of this compound as a white powder.

-

Recrystallization: For in vivo evaluation, the material is further purified by recrystallization from absolute ethanol (B145695) to yield fine white needles.[5]

2. Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.[6][10]

-

Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours under ambient air.

-

Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

3. Bacteriostatic Activity Assessment: Time-Kill Assay

This protocol was used to assess whether this compound is bactericidal or bacteriostatic against Listeria monocytogenes.[2]

-

Culture Preparation: Bacterial strains are grown to the exponential phase in Mueller-Hinton broth.

-

Antibiotic Treatment: The cultures are treated with this compound at a concentration equal to four times its MIC (4 x MIC). A control culture with no antibiotic is run in parallel.

-

Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Plating and Counting: The harvested cells are washed to remove the antibiotic and then serially diluted before being plated on antibiotic-free BHI agar (B569324) plates.

-

Analysis: The plates are incubated for 24-48 hours, after which colonies are counted to determine the CFU/mL at each time point. A bacteriostatic agent will prevent an increase in CFU/mL but will not cause a significant reduction compared to the initial inoculum.[2]

References

- 1. This compound (IBX): a Synthetic Broad-Spectrum Antibiotic to address Anti-Microbial Resistance (AMR) | Scientific European [scientificeuropean.co.uk]

- 2. Synthetic oxepanoprolinamide this compound is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Practical Gram-Scale Synthesis of this compound, a Potent Antibiotic Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic lincosamides this compound and cresomycin are active against ocular multidrug-resistant methicillin-resistant Staphylococcus aureus carrying erm genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Iboxamycin on the Bacterial Ribosome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iboxamycin is a novel, synthetic oxepanoprolinamide, a new class of lincosamide antibiotic, demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. A key feature of this compound is its ability to overcome common resistance mechanisms, particularly methylation of the 23S ribosomal RNA (rRNA) by Erm and Cfr methyltransferases, which renders many clinically important antibiotics ineffective.[1][3] Structural and biochemical studies have revealed that this compound binds to the peptidyl transferase center (PTC) of the ribosome, interfering with the proper positioning of tRNA molecules and thereby halting peptide bond formation.[4] Its unique chemical scaffold allows it to induce a conformational change in the methylated 23S rRNA, enabling it to bind tightly to resistant ribosomes and exert its antibacterial effect.[1][5] This guide provides a comprehensive overview of the molecular interactions, quantitative efficacy, and experimental methodologies used to elucidate the mechanism of action of this compound.

Introduction to this compound

This compound is a synthetic lincosamide antibiotic developed to combat the growing threat of antimicrobial resistance.[6] Unlike its predecessors, lincomycin (B1675468) and clindamycin, this compound possesses a novel oxepanoprolinamide structure that confers enhanced binding affinity to the bacterial ribosome and the ability to evade common resistance mechanisms.[1][6] It exhibits a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Core Mechanism of Action: Targeting the Bacterial Ribosome

This compound exerts its antibacterial effect by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the large 50S subunit, at a critical functional site known as the peptidyl transferase center (PTC).[4] The PTC is located within domain V of the 23S rRNA and is responsible for catalyzing the formation of peptide bonds between amino acids during translation.

By binding to the PTC, this compound sterically hinders the proper placement of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site.[4][7] This interference prevents the formation of peptide bonds, thereby arresting protein synthesis and ultimately inhibiting bacterial growth.

Overcoming Antibiotic Resistance

A significant advantage of this compound is its efficacy against bacteria that have developed resistance to other ribosome-targeting antibiotics. The most prevalent mechanism of resistance to lincosamides, macrolides, and streptogramin B antibiotics is the methylation of a specific adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA by Erm methyltransferases.[1] Another resistance mechanism involves the Cfr methyltransferase, which methylates a different adenine residue (A2503 in E. coli).[3] These methylations sterically block the binding of many antibiotics to the ribosome.

This compound overcomes this resistance through a unique structural mechanism. X-ray crystallography studies have revealed that when this compound binds to a methylated (resistant) ribosome, it induces a conformational change in the methylated nucleotide, effectively displacing it from the binding pocket.[1][5] This allows this compound to bind to its target site with high affinity, even in the presence of the resistance-conferring methylation.[1]

Quantitative Analysis of this compound's Efficacy

The potency of this compound has been quantified through various in vitro assays, including determination of Minimum Inhibitory Concentrations (MICs) against a range of bacterial pathogens and measurement of its binding affinity to the ribosome.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This compound has demonstrated low MIC values against a variety of clinically relevant bacteria, including strains resistant to other antibiotics.

| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Clindamycin MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA, CC8) | Methicillin-resistant | 0.06 (MIC₅₀) | >16 (MIC₉₀) | [8] |

| Staphylococcus aureus (MRSA, CC5) | Methicillin-resistant | 0.06 (MIC₅₀) | >16 (MIC₉₀) | [8] |

| Staphylococcus aureus (erm-positive) | Ribosomal methylation | 2 (MIC₉₀) | >16 (MIC₉₀) | [8] |

| Listeria monocytogenes EGD-e (Wild-type) | Intrinsic VgaL/Lmo0919 | 0.125 - 0.5 | 1 | [3] |

| Listeria monocytogenes 10403S (Wild-type) | Intrinsic VgaL/Lmo0919 | 0.125 - 0.5 | 2 - 8 | [3] |

| Enterococcus faecalis (lsaA-positive) | ABCF ATPase efflux | 0.5 | 96 - 256 fold higher | [3] |

| Bacillus subtilis (vmlR-positive) | ABCF ATPase efflux | 2 | - | [3] |

| Bacillus subtilis (cfr-positive) | Ribosomal methylation | 2 | >128 | [3] |

Ribosomal Binding Affinity

The binding affinity of this compound to the bacterial ribosome has been determined using radiolabeled ligand binding assays. These studies have shown that this compound binds with significantly higher affinity than clindamycin.

| Compound | Target | Apparent Inhibition Constant (Ki, app) | Reference |

| This compound | E. coli ribosomes | 41 ± 30 nM | [3][9] |

| Clindamycin | E. coli ribosomes | 2.7 ± 1.1 µM | [3][9] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of microbiological, biochemical, and structural biology techniques.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the minimum concentration of an antibiotic required to inhibit the growth of a specific bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well.

-

Include a growth control well containing only the bacterial inoculum and broth.

-

Incubate the plates at 37°C for 16-20 hours.[11]

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[2]

Ribosome Binding Assay by Nitrocellulose Filter Binding

This assay measures the binding affinity of a ligand (this compound) to its target (the ribosome) by separating ribosome-ligand complexes from the free ligand using a nitrocellulose filter.

Materials:

-

Purified 70S ribosomes from E. coli

-

Tritiated ([³H])-iboxamycin

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 6 mM β-mercaptoethanol)

-

Wash buffer (same as binding buffer)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Incubate a constant concentration of [³H]-iboxamycin with increasing concentrations of purified 70S ribosomes in binding buffer to determine the dissociation constant (Kd). For competition assays, incubate a fixed concentration of [³H]-iboxamycin and ribosomes with increasing concentrations of unlabeled this compound or a competitor antibiotic.[9]

-

Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).

-

Filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the filter.

-

Wash the filter with cold wash buffer to remove any unbound radiolabeled ligand.

-

Place the filter in a scintillation vial with scintillation fluid.

-

Quantify the amount of bound [³H]-iboxamycin using a scintillation counter.

-

The binding data is then analyzed to determine the Ki, app.[9]

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Cell-free transcription-translation system (e.g., PURExpress®)

-

DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

-

This compound stock solution

-

Reaction buffer and amino acid mixture

-

Plate reader for detecting the reporter protein signal (luminescence or fluorescence)

Procedure:

-

Set up the in vitro transcription-translation reactions according to the manufacturer's protocol.

-

Add serial dilutions of this compound to the reactions. Include a no-drug control.

-

Initiate the reaction by adding the DNA template.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Measure the amount of reporter protein produced by detecting the luminescence or fluorescence signal.

-

The percentage of inhibition is calculated relative to the no-drug control.

-

The IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[8]

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.

Procedure Outline:

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the ribosome-iboxamycin complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the complex in a near-native, hydrated state.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) of the randomly oriented ribosome-iboxamycin complexes are collected.[12]

-

Image Processing: The collected micrographs are processed to correct for beam-induced motion and to enhance the signal-to-noise ratio. Individual particle images are picked and classified to select for high-quality, homogeneous particles.

-

3D Reconstruction: The 2D particle images are used to reconstruct a 3D density map of the ribosome-iboxamycin complex.

-

Model Building and Refinement: An atomic model of the ribosome and this compound is built into the 3D density map and refined to obtain a high-resolution structure that reveals the precise interactions between the antibiotic and the ribosome.[12]

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of this compound's mechanism of action on the bacterial ribosome.

References

- 1. New ribosome-targeting antibiotic acts against drug-resistant bacteria | UIC today [today.uic.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. A method for tritiation of this compound permits measurement of its ribosomal binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibiotics that bind to the A site of the large ribosomal subunit can induce mRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aps.anl.gov [aps.anl.gov]

- 6. A new synthetic antibiotic tightly binds bacterial ribosomes | Drug Discovery News [drugdiscoverynews.com]

- 7. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Method for Tritiation of this compound Permits Measurement of its Ribosomal Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

Iboxamycin: A Comprehensive Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel, synthetically derived oxepanoprolinamide, a new class of lincosamide antibiotics.[1][2] It has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains that are a significant threat to global health.[1][2] Developed through a structure-based design and component-based synthesis approach, this compound represents a promising candidate in the fight against antimicrobial resistance (AMR).[2] This technical guide provides an in-depth overview of the spectrum of activity of this compound, detailing its efficacy against key pathogens, its mechanism of action, and the experimental protocols used to evaluate its performance.

Spectrum of Activity

This compound has shown potent activity against a wide range of bacterial pathogens in both in vitro and in vivo studies.[1][2] Its efficacy extends to Gram-positive and, notably for a lincosamide, Gram-negative bacteria.[3][4]

Gram-Positive Bacteria

This compound is particularly effective against Gram-positive organisms, including those that have developed resistance to other lincosamides like clindamycin.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | Resistance Mechanism(s) | This compound MIC (mg/L) | Clindamycin MIC (mg/L) | Lincomycin MIC (mg/L) | Reference(s) |

| Staphylococcus aureus | Ocular MRSA isolates (n=50) | erm genes | MIC₅₀: 0.06, MIC₉₀: 2 | MIC₉₀: >16 | - | [5] |

| Staphylococcus aureus | cfr-positive strains | Cfr methyltransferase | 2-8 | >128 | - | [1] |

| Enterococcus faecalis | Wild-type (ATCC 29212) | Intrinsic (LsaA) | 0.06 | 16 | - | [1] |

| Enterococcus faecalis | OG1RF expressing LsaA | LsaA ABCF ATPase | 0.5 | >256 | >256 | [1] |

| Enterococcus faecalis | ΔlsaA | - | 0.0625 | 1 | 2 | [1] |

| Listeria monocytogenes | 10403S (Wild-type) | - | 0.5 | 1 | 8 | [1][4] |

| Listeria monocytogenes | EGD-e (Wild-type) | VgaL/Lmo0919 | 0.125 | 1 | 2 | [1][4] |

| Listeria monocytogenes | EGD-e Δlmo0919 | - | 0.03125 | 0.5 | 0.25 | [1][4] |

| Bacillus subtilis | Wild-type | VmlR | 2 | 0.25 | 0.5 | [1] |

| Bacillus subtilis | ΔvmlR | - | 0.06 | 0.03 | 0.06 | [1] |

| Bacillus subtilis | Expressing VmlR + Cfr | VmlR + Cfr methyltransferase | 16-32 | >128 | >128 | [1] |

Gram-Negative Bacteria

While specific MIC values for a broad range of Gram-negative bacteria are not as extensively detailed in the provided search results, it is consistently reported that this compound is effective against Gram-negative pathogens, a significant improvement over older lincosamides.[2][3][4]

Mechanism of Action and Overcoming Resistance

This compound, like other lincosamides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] Its unique chemical structure, however, allows it to overcome common resistance mechanisms that render other lincosamides ineffective.[1]

The primary mechanisms of resistance to lincosamides involve the methylation of the 23S rRNA at specific sites by Erm and Cfr methyltransferases.[1][6] This methylation prevents the antibiotic from binding effectively to the ribosome. This compound's novel oxepanoprolinamide scaffold enables it to bind to the ribosome in a way that displaces the methylated nucleotide, allowing it to maintain its inhibitory function.[1] This structural rearrangement induced by this compound binding is a key feature of its ability to combat resistant bacteria.[1]

References

- 1. Synthetic oxepanoprolinamide this compound is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Synthetic lincosamides this compound and cresomycin are active against ocular multidrug-resistant methicillin-resistant Staphylococcus aureus carrying erm genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Deep Dive: Iboxamycin and Clindamycin at the Ribosomal Binding Site

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial ribosome, a primary target for numerous antibiotics, is the site of action for both the established lincosamide, clindamycin (B1669177), and the novel oxepanoprolinamide, iboxamycin. While both drugs target the 50S ribosomal subunit's peptidyl transferase center (PTC), their distinct structural features lead to significant differences in binding affinity, mechanism of action, and efficacy against drug-resistant bacterial strains. This technical guide provides a comprehensive comparison of the ribosomal binding sites of this compound and clindamycin, detailing the experimental methodologies used to elucidate these interactions. We present quantitative binding data, step-by-step experimental protocols for key assays, and visualizations of the binding sites and experimental workflows to offer a thorough resource for researchers in antimicrobial drug development.

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutics that can overcome existing resistance mechanisms. This compound, a synthetic oxepanoprolinamide, has emerged as a promising candidate with potent activity against a broad spectrum of bacteria, including those resistant to macrolides, lincosamides, and other 50S-targeting agents. Its predecessor, clindamycin, a semi-synthetic lincosamide, has been a clinical workhorse for decades but faces growing challenges from resistance. Understanding the molecular basis of their interaction with the ribosome is crucial for the rational design of next-generation antibiotics.

This guide delves into the specifics of how these two molecules interact with their ribosomal target, providing a granular view of their binding pockets and the experimental techniques used to probe these interactions.

Comparative Analysis of Ribosomal Binding

Both this compound and clindamycin bind to the large (50S) ribosomal subunit, in close proximity to the peptidyl transferase center (PTC), thereby interfering with protein synthesis. However, structural and biochemical studies have revealed key differences in their binding modes and affinities.

Quantitative Binding Data

Competition binding assays using radiolabeled ligands have been instrumental in quantifying the binding affinities of this compound and clindamycin to the Escherichia coli ribosome. As shown in the table below, this compound exhibits a significantly higher affinity for the ribosome compared to clindamycin.

| Antibiotic | Apparent Inhibition Constant (Ki, app) vs. E. coli Ribosomes | Reference |

| This compound | 41 ± 30 nM | [1] |

| Clindamycin | 2.7 ± 1.1 µM | [1] |

Table 1: Comparative binding affinities of this compound and clindamycin to E. coli ribosomes.

Ribosomal RNA Interactions

High-resolution structural studies and chemical footprinting have identified the specific 23S rRNA nucleotides that form the binding pockets for this compound and clindamycin.

| Antibiotic | Interacting 23S rRNA Nucleotides (E. coli numbering) | Key Interactions and Observations | References |

| This compound | A2058, A2059, A2451, C2452, G2505 | This compound's rigid oxepanoprolinamide scaffold allows for optimal positioning within the PTC. Crucially, it can bind to Erm-methylated ribosomes by displacing the dimethylated A2058, overcoming a common resistance mechanism. | [2][3] |

| Clindamycin | A2058, A2059, A2451, A2503, G2505, C2452, U2506 | Clindamycin exhibits a two-step binding process. An initial interaction at the A-site (CI complex) is followed by isomerization to a more stable complex (C*I) that extends towards the P-site. This flexibility is thought to contribute to its mechanism of action but also its susceptibility to resistance. | [4] |

Table 2: Key 23S rRNA interactions for this compound and clindamycin.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the ribosomal binding of this compound and clindamycin.

Radiolabeled Ligand Competition Binding Assay

This protocol details the determination of the apparent inhibition constant (Ki, app) of unlabeled antibiotics by measuring their ability to compete with a radiolabeled ligand for binding to the ribosome.

Materials:

-

Tritiated this compound ([³H]-iboxamycin) with a specific activity of 53 mCi/mmol

-

Unlabeled this compound and clindamycin

-

E. coli 70S ribosomes

-

Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, β-mercaptoethanol)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of E. coli 70S ribosomes and a constant concentration of [³H]-iboxamycin in binding buffer.

-

Competition: Add increasing concentrations of unlabeled this compound or clindamycin to the respective tubes. Include a control with no unlabeled competitor.

-

Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters under vacuum to separate ribosome-bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-iboxamycin as a function of the log of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki, app using the Cheng-Prusoff equation: Ki, app = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

X-ray Crystallography of Ribosome-Antibiotic Complexes

This protocol outlines the general steps for determining the three-dimensional structure of an antibiotic bound to the ribosome.

Materials:

-

Highly purified and active 70S ribosomes from Thermus thermophilus or E. coli

-

This compound or clindamycin

-

Crystallization buffer components (e.g., HEPES, potassium acetate, magnesium acetate, polyethylene (B3416737) glycol)

-

Cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol)

-

X-ray diffraction equipment (synchrotron source)

Procedure:

-

Ribosome Preparation: Isolate and purify 70S ribosomes to high homogeneity.

-

Complex Formation: Incubate the purified ribosomes with a molar excess of the antibiotic to ensure saturation of the binding site.

-

Crystallization: Use the hanging-drop or sitting-drop vapor diffusion method to grow crystals of the ribosome-antibiotic complex. Screen a wide range of crystallization conditions to find optimal crystal growth.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Use molecular replacement with a known ribosome structure as a search model to solve the phase problem. Build the antibiotic molecule into the electron density map and refine the entire structure to high resolution.

Chemical Footprinting of Ribosome-Antibiotic Interactions

This method identifies the specific ribosomal RNA nucleotides that are protected from chemical modification upon antibiotic binding.

Materials:

-

E. coli 70S ribosomes

-

Clindamycin

-

Chemical probes: dimethyl sulfate (B86663) (DMS) for adenines and cytosines, and kethoxal (B1673598) for guanines.

-

Primer extension reagents: reverse transcriptase, dNTPs, and a radiolabeled primer complementary to a region downstream of the area of interest in the 23S rRNA.

-

Polyacrylamide gel electrophoresis (PAGE) equipment.

Procedure:

-

Complex Formation and Modification:

-

For the CI complex, incubate ribosomes with clindamycin for a short period (e.g., 1 second) before adding the chemical probe (DMS or kethoxal).

-

For the C*I complex, pre-incubate ribosomes with clindamycin for a longer period (e.g., 1 minute) before adding the chemical probe.

-

-

Reaction Quenching: Stop the modification reaction after a short incubation.

-

RNA Extraction: Extract the ribosomal RNA from the reaction mixtures.

-

Primer Extension: Perform reverse transcription using a radiolabeled primer that binds to the 23S rRNA. Reverse transcriptase will stop at the modified nucleotides.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel using autoradiography. The positions where reverse transcriptase stops, indicated by the appearance of bands, correspond to the modified nucleotides. A decrease in the intensity of a band in the presence of the antibiotic indicates protection of that nucleotide.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Figure 1: Comparative binding of this compound and Clindamycin to the 50S ribosomal subunit.

Figure 2: Experimental workflows for characterizing antibiotic-ribosome interactions.

Figure 3: Two-state binding model of clindamycin to the ribosome.

Conclusion

This compound represents a significant advancement in the development of ribosome-targeting antibiotics, largely due to its unique structural features that confer high binding affinity and the ability to overcome key resistance mechanisms. Its rigid conformation contrasts with the flexibility of clindamycin, providing a clear example of how subtle changes in molecular architecture can translate into profound differences in antibacterial efficacy. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working to understand and exploit the intricacies of the antibiotic-ribosome interface in the ongoing battle against antimicrobial resistance.

References

- 1. A method for tritiation of this compound permits measurement of its ribosomal binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A synthetic antibiotic class overcoming bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A synthetic antibiotic class overcoming bacterial multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Origins of Iboxamycin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel oxepanoprolinamide antibiotic, a new class of lincosamides, demonstrating potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria.[1][2] Its unique structural features allow it to overcome common mechanisms of resistance that render other lincosamides, such as clindamycin, ineffective. This technical guide provides an in-depth investigation into the origins and mechanisms of resistance to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the core molecular interactions. Understanding these resistance pathways is paramount for the strategic development of next-generation antibiotics and for preserving the efficacy of this promising new therapeutic agent.

Core Mechanisms of this compound Resistance

Resistance to this compound, while not as prevalent as for older lincosamides, can arise through several key mechanisms. These primarily involve alterations in the drug's target, the bacterial ribosome, or through the action of specialized protein families that actively protect the ribosome.

Ribosomal RNA (rRNA) Methylation

The most common mechanism of resistance to lincosamides and other ribosome-targeting antibiotics is the methylation of the 23S rRNA at specific nucleotide positions within the peptidyl transferase center (PTC). The primary enzymes responsible for this modification are:

-

Erm (Erythromycin Ribosome Methylase): These enzymes typically dimethylate adenine (B156593) A2058 (E. coli numbering), leading to high-level resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).

-

Cfr (Chloramphenicol-Florfenicol Resistance): This methyltransferase modifies adenine A2503 at the C8 position. This modification confers resistance to a broader range of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype).

This compound exhibits a remarkable ability to overcome both Erm- and Cfr-mediated resistance.[3][4] Structural studies have revealed that this compound can still bind effectively to the methylated ribosome. In the case of Cfr-mediated resistance, this compound induces a conformational change, displacing the methylated m²m⁸A2503 nucleotide from its canonical position.[1][5][6] This unique mechanism allows this compound to maintain its inhibitory activity against strains harboring these common resistance determinants.

ABCF ATPases (ATP-Binding Cassette F)

The ABCF (ATP-binding cassette F) protein family represents another significant mechanism of resistance to ribosome-targeting antibiotics. These proteins are not efflux pumps but rather function as ribosome protection proteins.[7][8] They bind to the ribosome near the antibiotic-binding site and are thought to actively displace the bound drug in an ATP-dependent manner.[9][10] Several ABCF ATPases have been implicated in lincosamide resistance, and their activity against this compound has been investigated:

-

Vga (Virginiamycin A resistance): Proteins like VgaL and Lmo0919 can confer resistance to lincosamides and streptogramin A antibiotics.

-

Lsa (Lincosamide and Streptogramin A resistance): LsaA is another ABCF protein that provides resistance to this class of antibiotics.

-

VmlR (Virginiamycin M and Lincomycin Resistance): This protein is known to confer resistance to lincosamides and streptogramin B.

While these ABCF ATPases can confer a degree of resistance to this compound, the antibiotic is often potent enough to overcome this protection in many cases.[3][4][11] However, the co-expression of both a Cfr methyltransferase and an ABCF ATPase like VmlR can lead to a synergistic increase in the minimum inhibitory concentration (MIC) of this compound.[3][11]

Ribosomal Protein Mutations

While less common than rRNA methylation and ABCF ATPase-mediated protection for lincosamides, mutations in ribosomal proteins can also contribute to antibiotic resistance. These mutations can alter the conformation of the antibiotic binding site, reducing the drug's affinity for the ribosome. The impact of specific ribosomal protein mutations on this compound resistance is an area of ongoing research.

Data Presentation: this compound Activity Against Resistant Strains

The following tables summarize the in vitro activity of this compound against various bacterial strains harboring known resistance mechanisms. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Table 1: this compound MICs against Staphylococcus aureus Strains with Erm-mediated Resistance

| Strain | Relevant Genotype | Clindamycin MIC (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |

| Ocular MRSA isolates | erm genes present (n=25) | >16 | 0.06 | 2 | [12] |

Table 2: this compound MICs against Strains with Cfr-mediated Resistance

| Strain | Relevant Genotype | Clindamycin MIC (µg/mL) | This compound MIC (µg/mL) | Reference |

| Bacillus subtilis | Ectopic expression of Cfr | 320 to >640 | 16-32 | [3] |

Table 3: this compound MICs against Strains with ABCF ATPase-mediated Resistance

| Strain | Resistance Mechanism | Lincomycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | This compound MIC (µg/mL) | Fold Increase in this compound Resistance | Reference |

| Listeria monocytogenes EGD-e | WT (VgaL/Lmo0919) | 2-8 | 1 | 0.125-0.5 | - | [3] |

| Listeria monocytogenes EGD-e | Δlmo0919 | - | - | 2-8 fold lower than WT | - | [3] |

| Enterococcus faecalis | LsaA expression | 96- to 256-fold higher than ΔlsaA | 96- to 256-fold higher than ΔlsaA | 0.5 | 8-fold | [3] |

| Bacillus subtilis 168 | WT (VmlR) | - | - | 2 | - | [3] |

| Bacillus subtilis VHB5 | ΔvmlR | - | - | 0.06 | - | [3] |

| Bacillus subtilis VHB44 | VmlR ectopic expression | - | - | 4 | 33-fold vs ΔvmlR | [3] |

Table 4: Synergistic Resistance to this compound

| Strain | Resistance Mechanisms | This compound MIC (µg/mL) | Fold Increase in this compound Resistance | Reference |

| Bacillus subtilis | VmlR + Cfr | 16-32 | up to 512-fold | [3][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound resistance are provided below.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Materials:

-

Sterile 96-well microtiter plates

-

This compound and other antibiotics of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strains for testing

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

b. Procedure:

-

Preparation of Antibiotic Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Antibiotic Dilutions: In a 96-well plate, perform serial two-fold dilutions of the antibiotic stock solution in broth to achieve a range of concentrations.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

X-ray Crystallography of Ribosome-Iboxamycin Complexes

This protocol provides a general framework for the structural determination of this compound bound to bacterial ribosomes.

a. Materials:

-

Purified 70S ribosomes from the bacterium of interest (e.g., Thermus thermophilus or Escherichia coli)

-

This compound

-

Crystallization buffers and screens

-

Cryoprotectants

-

X-ray diffraction equipment (synchrotron source)

b. Procedure:

-

Ribosome Preparation: Purify 70S ribosomes to high homogeneity.

-

Complex Formation: Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drops) with various precipitants, salts, and pH ranges.

-

Cryo-protection and Data Collection:

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron beamline.

-

-

Structure Determination:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement with a known ribosome structure as a model.

-

Build and refine the model of the ribosome-Iboxamycin complex.

-

In Vitro Transcription-Translation (IVTT) Assay

This assay can be used to assess the inhibitory effect of this compound on protein synthesis in a cell-free system.

a. Materials:

-

Commercial IVTT kit (e.g., E. coli S30 extract system)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

This compound

-

Amino acid mixture (including a radiolabeled amino acid if measuring incorporation)

-

Luminometer or fluorescence plate reader

b. Procedure:

-

Reaction Setup: In a microfuge tube or 96-well plate, combine the IVTT extract, DNA template, amino acid mixture, and varying concentrations of this compound.

-

Incubation: Incubate the reaction at the recommended temperature (usually 37°C) for a specified time (e.g., 1-2 hours).

-

Detection:

-

If using a luciferase reporter, add the luciferase substrate and measure luminescence.

-

If using a GFP reporter, measure fluorescence.

-

If using radiolabeled amino acids, precipitate the synthesized protein and measure radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the reporter signal against the this compound concentration to determine the IC₅₀ (the concentration of inhibitor that causes a 50% reduction in protein synthesis).

Mandatory Visualizations

Signaling Pathway: this compound Overcoming Cfr-Mediated Resistance

Caption: Mechanism of this compound overcoming Cfr-mediated resistance.

Experimental Workflow: Characterizing this compound Resistance

References

- 1. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms for its evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. today.uic.edu [today.uic.edu]

- 3. Synthetic oxepanoprolinamide this compound is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms to evade it - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. ABCF protein-mediated resistance shapes bacterial responses to antibiotics based on their type and concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic oxepanoprolinamide this compound is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic lincosamides this compound and cresomycin are active against ocular multidrug-resistant methicillin-resistant Staphylococcus aureus carrying erm genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Iboxamycin: A Technical Overview of a Novel Oxepanoprolinamide Antibiotic

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Iboxamycin is a next-generation, semi-synthetic lincosamide antibiotic demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria. Its unique chemical scaffold, featuring an oxepanoproline ring, allows it to overcome common resistance mechanisms that render many contemporary antibiotics ineffective. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, relevant experimental methodologies, and the molecular pathways of bacterial resistance.

Physicochemical Properties

This compound's fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₂₂H₃₉ClN₂O₆S |

| Molecular Weight | 495.07 g/mol |

| CAS Number | 2640000-92-4 |

| Appearance | Solid |

Mechanism of Action: Ribosomal Binding

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S large ribosomal subunit, effectively halting the production of essential proteins and thereby inhibiting bacterial growth.[1] Isotopic labeling studies have revealed that this compound binds to the ribosome with approximately 70 times greater affinity than clindamycin, a conventional lincosamide antibiotic.

The following diagram illustrates the inhibitory action of this compound on bacterial protein synthesis.

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and evaluation of this compound.

Gram-Scale Synthesis of this compound

A practical, gram-scale synthesis of this compound has been developed to enable in vivo studies.[2][3][4][5] The synthesis is characterized by several key transformations:

-

Intramolecular Hydrosilylation-Oxidation: This pivotal step establishes the stereocenters of the fused bicyclic amino acid residue.

-

Diastereoselective Alkylation: A high-yielding alkylation of a pseudoephenamine amide is employed.

-

Negishi Coupling: A convergent sp³-sp² Negishi coupling is utilized.

-

Transacetalization-Reduction: A one-pot reaction to form the oxepane (B1206615) ring.

The detailed, step-by-step protocol is extensive and can be found in the supplementary information of the primary literature.[2][3]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using the broth microdilution method.[6][7]

-

Preparation of Bacterial Inoculum: Bacterial strains are grown to the exponential phase in appropriate broth (e.g., Mueller-Hinton). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of this compound: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Ribosomal Binding Assay (Tritium-Labeled this compound)

To quantify the binding affinity of this compound to the bacterial ribosome, a competitive binding assay using tritium-labeled this compound is employed.[8][9]

-

Preparation of Tritium-Labeled this compound: this compound is radiolabeled with tritium (B154650) via hydrogen-tritium exchange.

-

Incubation: A constant concentration of tritium-labeled this compound is incubated with isolated E. coli ribosomes in the presence of varying concentrations of unlabeled this compound (or a competitor like clindamycin).

-

Separation of Bound and Unbound Ligand: The ribosome-antibiotic complexes are separated from the unbound antibiotic.

-

Scintillation Counting: The amount of bound, tritium-labeled this compound is quantified using a scintillation counter.

-

Data Analysis: The data is used to calculate the apparent inhibition constant (Ki, app) and the apparent dissociation constant (Kd, app).

Mechanisms of Bacterial Resistance

Despite its efficacy, bacteria can develop resistance to this compound. Key mechanisms of resistance are outlined below.

Ribosomal RNA Methylation

A common mechanism of resistance to lincosamides is the methylation of the 23S rRNA by Erm and Cfr methyltransferases.[6] This modification can reduce the binding affinity of the antibiotic to the ribosome. However, structural studies have shown that this compound can still bind to methylated ribosomes by inducing a conformational change in the methylated nucleotide, thus overcoming this resistance mechanism to a significant extent.[10]

ABCF ATPase-Mediated Ribosome Protection

ATP-binding cassette F (ABCF) proteins can confer resistance by actively dislodging the antibiotic from the ribosome.[1][11] Several ABCF ATPases have been implicated in resistance to this compound, including VgaL/Lmo0919 in Listeria monocytogenes, LsaA in Enterococcus faecalis, and VmlR in Bacillus subtilis.[1][11] The VmlR-mediated resistance can act synergistically with Cfr methylation, leading to a significant increase in the MIC of this compound.[11]

The following diagram illustrates the primary mechanisms of resistance to this compound.

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance. Its unique chemical structure allows for potent inhibition of bacterial protein synthesis and the ability to overcome prevalent resistance mechanisms. The experimental protocols and mechanistic insights provided in this document serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of this promising antibiotic class.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Practical Gram-Scale Synthesis of this compound, a Potent Antibiotic Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic oxepanoprolinamide this compound is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic lincosamides this compound and cresomycin are active against ocular multidrug-resistant methicillin-resistant Staphylococcus aureus carrying erm genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Method for Tritiation of this compound Permits Measurement of its Ribosomal Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A method for tritiation of this compound permits measurement of its ribosomal binding [pubmed.ncbi.nlm.nih.gov]

- 10. New ribosome-targeting antibiotic acts against drug-resistant bacteria | UIC today [today.uic.edu]

- 11. Synthetic oxepanoprolinamide this compound is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bicyclic Scaffold of Iboxamycin: A Technical Guide to its Synthesis, Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel, semi-synthetic lincosamide antibiotic demonstrating potent activity against a broad spectrum of multidrug-resistant bacteria.[1] Its unique bicyclic oxepanoprolinamide scaffold is a key structural feature responsible for its enhanced ribosomal binding and ability to overcome common resistance mechanisms that render older lincosamides ineffective.[1] This technical guide provides an in-depth overview of the bicyclic core of this compound, including its synthesis, quantitative antimicrobial activity, and molecular mechanism of action. Detailed experimental protocols and visualizations are provided to support research and development efforts in the field of antibiotic discovery.

This compound's Bicyclic Scaffold and Potent Activity

This compound's structure features a rigid, bicyclic oxepanoprolinamide moiety connected to the amino-octose sugar of clindamycin.[2] This synthetic scaffold has been optimized through structure-guided design to enhance its binding affinity to the bacterial ribosome, the target of lincosamide antibiotics.[2]

Quantitative Antimicrobial Activity

This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative pathogens, including strains resistant to other ribosome-targeting antibiotics. Its efficacy is demonstrated by low Minimum Inhibitory Concentration (MIC) values against various clinically relevant bacterial strains.

| Bacterial Strain | Resistance Mechanism | Clindamycin MIC (mg/L) | This compound MIC (mg/L) | Reference |

| Staphylococcus aureus (MRSA) | Methicillin-resistant | >16 | 2 | [3] |

| Staphylococcus aureus (MRSA, ermC) | Erm methyltransferase | >16 | 2 | [3] |

| Enterococcus faecalis (WT) | Intrinsic (LsaA) | 16 | 0.06 | [1] |

| Listeria monocytogenes (WT) | - | 1 | 0.125-0.5 | [1] |

| Listeria monocytogenes (Δlmo0919) | - | - | 2-8 fold more susceptible | [1] |

| Bacillus subtilis (expressing VmlR) | ABCF ATPase | - | 33-fold increase | [1] |

| Enterococcus faecalis (expressing LsaA) | ABCF ATPase | - | 8-fold protective effect | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Ribosome Binding Affinity

The enhanced potency of this compound is attributed to its high affinity for the bacterial ribosome. The apparent inhibition constant (Ki, app) for this compound's binding to E. coli ribosomes has been determined to be significantly lower than that of clindamycin.

| Antibiotic | Apparent Inhibition Constant (Ki, app) |

| This compound | 41 ± 30 nM |

| Clindamycin | 2.7 ± 1.1 µM |

Table 2: Ribosome Binding Affinity of this compound and Clindamycin.

Experimental Protocols

Synthesis of the Bicyclic Scaffold of this compound

The gram-scale synthesis of this compound has been reported, with a key step being the construction of the bicyclic scaffold.[4][5][6] The following is a representative protocol based on published literature. For detailed procedures and characterization data, refer to the supporting information of Mason et al., J. Am. Chem. Soc. 2021, 143, 29, 11019–11025.[5]

Workflow for the Synthesis of this compound's Bicyclic Core

Caption: A simplified workflow for the synthesis of the bicyclic oxepanoprolinamide core of this compound.

Detailed Protocol:

-

Diastereoselective Alkylation: A pseudoephenamine amide is subjected to a high-yielding and highly diastereoselective alkylation.[4]

-

Convergent sp3-sp2 Negishi Coupling: A convergent sp3-sp2 Negishi coupling is performed to connect key fragments.[4]

-

Intramolecular Hydrosilylation-Oxidation: A pivotal intramolecular hydrosilylation-oxidation sequence is employed to establish the ring-fusion stereocenters of the bicyclic scaffold.[4]

-

One-pot Transacetalization-Reduction: A one-pot transacetalization-reduction reaction is used to form the oxepane ring of the target compound.[4]

-

Deprotection and Final Assembly: Subsequent deprotection and coupling with the amino-octose sugar moiety yield this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 mg/L.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture on an agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to wells 1-11.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Ribosome Binding Assay

The binding affinity of this compound to the bacterial ribosome can be assessed using a competitive filter-binding assay with a radiolabeled ligand.

Protocol:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established protocols.

-

Radiolabeling: A suitable lincosamide, such as [3H]-clindamycin, is used as the radiolabeled competitor.

-

Binding Reaction:

-

In a microcentrifuge tube, combine a fixed concentration of 70S ribosomes and [3H]-clindamycin with varying concentrations of this compound.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

-

Filter Binding:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and any bound radioligand will be retained on the filter.

-

Wash the filter with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis: The Ki, app of this compound is determined by analyzing the displacement of the radiolabeled ligand by this compound using appropriate binding isotherms.

Mechanism of Action and Overcoming Resistance

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[1] Its unique bicyclic scaffold allows it to overcome common resistance mechanisms that affect other lincosamides, such as methylation of the ribosomal RNA by Erm and Cfr methyltransferases.[1][3][11][12]

Mechanism of Action of this compound

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis. It overcomes resistance by accommodating the steric bulk of methylated rRNA.

Structural studies have revealed that this compound can bind effectively to ribosomes even when they are methylated by Erm or Cfr.[11][12][13] The bicyclic scaffold of this compound induces a conformational change in the methylated nucleotide, displacing it and allowing this compound to bind in a deep pocket of the ribosome.[13] This unique mode of binding explains its potent activity against resistant strains.

Conclusion

The bicyclic scaffold of this compound represents a significant advancement in lincosamide antibiotic design. Its unique structural features confer potent antimicrobial activity against a broad range of pathogens, including those with established resistance to other ribosome-targeting drugs. The synthetic accessibility of this scaffold opens avenues for further derivatization and the development of next-generation antibiotics. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of antibacterial drug discovery.

References

- 1. Synthetic oxepanoprolinamide this compound is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Practical Gram-Scale Synthesis of this compound, a Potent Antibiotic Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms for its evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]